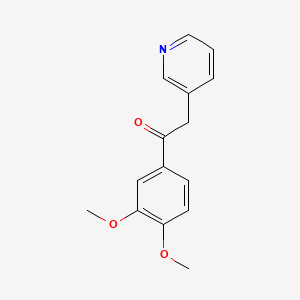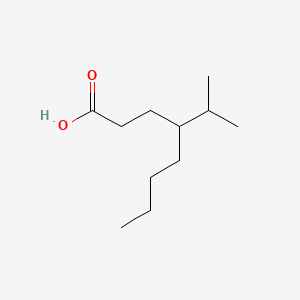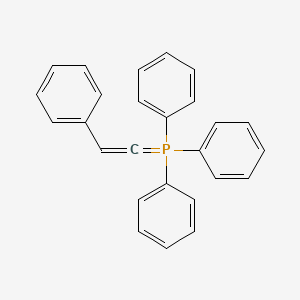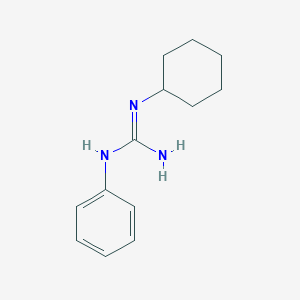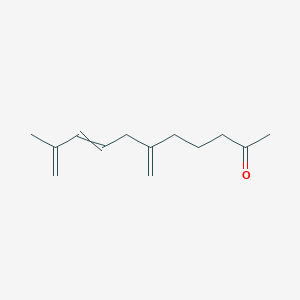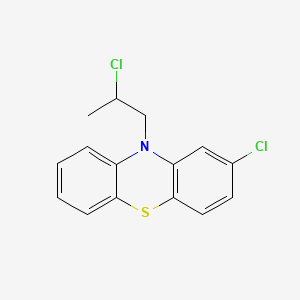
2-Chloro-10-(2-chloropropyl)phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-10-(2-chloropropyl)phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. Phenothiazine derivatives have been widely studied for their pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Métodos De Preparación
The synthesis of 2-Chloro-10-(2-chloropropyl)phenothiazine typically involves the alkylation of 2-chlorophenothiazine. One common method includes the reaction of 2-chlorophenothiazine with 1-(2-chloropropyl)-4-methylpiperazine in the presence of a base such as sodium amide . The reaction conditions usually involve heating the reactants to facilitate the alkylation process.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. For example, the cyclization of m-chloro diphenylamine with sulfur in the presence of iodine as a catalyst can produce 2-chlorophenothiazine, which can then be further alkylated to obtain the desired compound .
Análisis De Reacciones Químicas
2-Chloro-10-(2-chloropropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-10-(2-chloropropyl)phenothiazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-10-(2-chloropropyl)phenothiazine involves its interaction with various molecular targets. It primarily acts by blocking dopamine receptors in the brain, which contributes to its antipsychotic effects . Additionally, it may interact with other neurotransmitter receptors, including histaminergic and cholinergic receptors, leading to its antiemetic and antihistaminic properties .
Comparación Con Compuestos Similares
2-Chloro-10-(2-chloropropyl)phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic and antiemetic effects, chlorpromazine is widely used in clinical settings.
Prochlorperazine: This compound is used to treat severe nausea and vomiting and has similar pharmacological properties.
Perphenazine: Another phenothiazine derivative with antipsychotic and antiemetic effects.
Propiedades
Número CAS |
101976-28-7 |
|---|---|
Fórmula molecular |
C15H13Cl2NS |
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
2-chloro-10-(2-chloropropyl)phenothiazine |
InChI |
InChI=1S/C15H13Cl2NS/c1-10(16)9-18-12-4-2-3-5-14(12)19-15-7-6-11(17)8-13(15)18/h2-8,10H,9H2,1H3 |
Clave InChI |
WMLOGBMMUXVWHK-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)

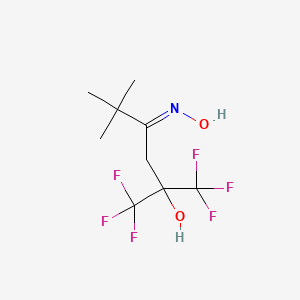
![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
